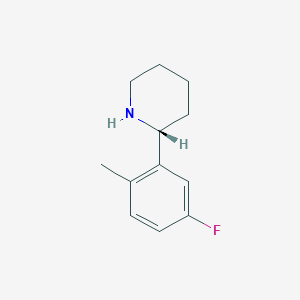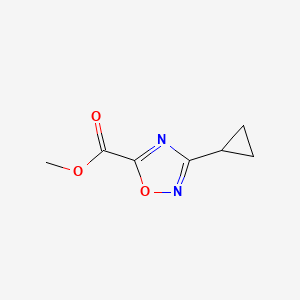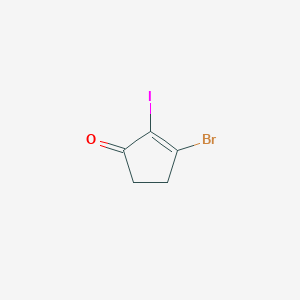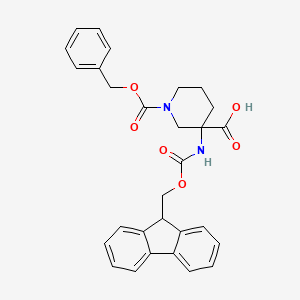
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with fluorenyl and benzyloxycarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The key steps in the synthesis may include:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Amide Bond: The protected piperidine is then reacted with benzyloxycarbonyl chloride to form the amide bond.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid will depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
類似化合物との比較
Similar Compounds
N-Boc-piperidine-3-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the fluorenylmethoxycarbonyl (Fmoc) group.
N-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide specific reactivity patterns and stability under certain conditions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
特性
分子式 |
C29H28N2O6 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H28N2O6/c32-26(33)29(15-8-16-31(19-29)28(35)37-17-20-9-2-1-3-10-20)30-27(34)36-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,34)(H,32,33) |
InChIキー |
DFIFLWAMFLFGPB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


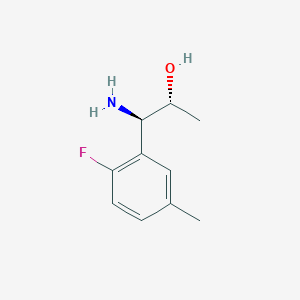
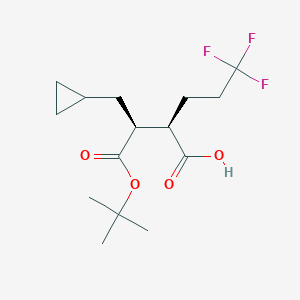
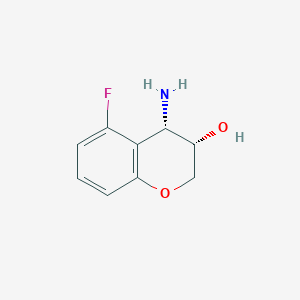
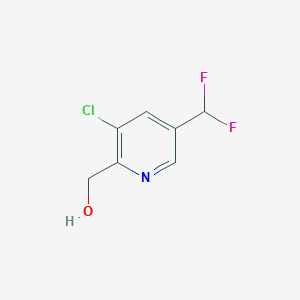
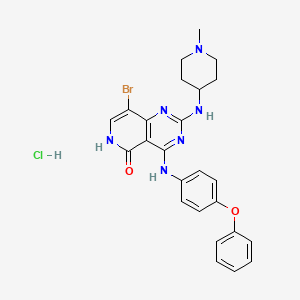
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
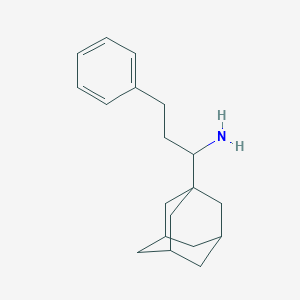
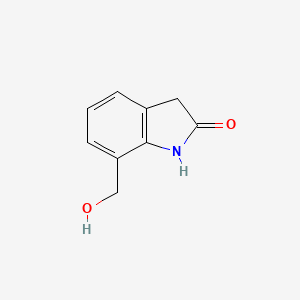
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

